3-Bromo-4-chloro-1,5-naphthyridine
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Overview
Description
3-Bromo-4-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1,5-naphthyridine can be achieved through several methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method includes the use of Friedländer and Skraup reactions, which are classical synthetic protocols for constructing the 1,5-naphthyridine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes, including nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, and cyclization reactions . These methods are optimized for large-scale production to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium nitrite, potassium iodate, manganese dioxide, and potassium permanganate . Reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
3-Bromo-4-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-4-chloro-1,5-naphthyridine include other naphthyridine derivatives such as 3-Bromo-8-chloro-1,5-naphthyridine and 3-Bromo-1,5-naphthyridin-4-ol .
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which can lead to distinct biological activities and reactivity profiles. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-4-chloro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCZTAVUYDAFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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